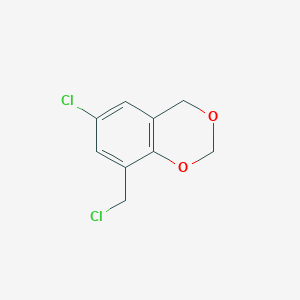

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWSVLVKOXZHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)CCl)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380252 | |

| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-61-5 | |

| Record name | 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

CAS Number: 175136-61-5

This technical guide provides a comprehensive overview of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted benzodioxine derivative. Its chemical structure consists of a benzene ring fused to a 1,3-dioxine ring, with a chloro substituent at position 6 and a chloromethyl group at position 8.[1] This compound is primarily utilized as a building block in the synthesis of more complex molecules, most notably the insecticide chlorantraniliprole.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 175136-61-5 | [2][3] |

| Molecular Formula | C₉H₈Cl₂O₂ | [3] |

| Molecular Weight | 219.06 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Calculated HOMO-LUMO Gap | Approximately 2.4 eV | [1] |

| Calculated HOMO Energy | Approximately -5.2 eV | [1] |

Synthesis

The synthesis of this compound typically involves a two-step process: chlorination followed by chloromethylation of a suitable precursor.[1]

General Synthetic Approach

A common route involves the chlorination of a benzodioxine precursor, followed by the introduction of the chloromethyl group. The chlorination can be achieved using reagents like hydrogen chloride in the presence of sulfuric acid.[1] The subsequent chloromethylation is often carried out via an electrophilic aromatic substitution reaction.

Illustrative Experimental Protocol: Chloromethylation of an Aromatic Precursor

Materials:

-

Aromatic precursor (e.g., 6-chloro-4H-1,3-benzodioxine)

-

Paraformaldehyde or Formalin solution

-

Concentrated Hydrochloric Acid

-

A Lewis acid catalyst (e.g., Zinc Chloride)

-

Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the aromatic precursor in the anhydrous solvent.

-

Add the Lewis acid catalyst to the solution and cool the mixture in an ice bath.

-

Slowly add a mixture of paraformaldehyde (or formalin) and concentrated hydrochloric acid to the cooled solution via a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully adding it to a mixture of ice and water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, and stoichiometry of reagents) would need to be optimized for the synthesis of this compound.

Chemical Reactivity and Applications

The presence of the reactive chloromethyl group makes this compound a versatile intermediate for further chemical transformations.[1]

Nucleophilic Substitution

The chlorine atom of the chloromethyl group is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position. For example, it can react with amines to form aminomethyl derivatives.[1]

Intermediate in Pesticide Synthesis

A significant application of this compound is its use as a key intermediate in the synthesis of chlorantraniliprole, a broad-spectrum insecticide.[1] The synthesis involves the reaction of this intermediate with an appropriate anthranilamide derivative.

Safety and Handling

Detailed safety data for this compound is not extensively published. However, based on its chemical structure, which includes chlorinated and reactive functional groups, appropriate safety precautions should be taken.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

The following diagram illustrates the role of this compound as an intermediate in a subsequent reaction.

Caption: Role of the compound as an intermediate in nucleophilic substitution reactions.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis, offering detailed information on its synthesis, reactivity, and known characteristics.

Chemical Identity and Properties

This compound is a substituted aromatic heterocyclic compound. It is recognized as a key intermediate in the synthesis of various agrochemicals, most notably the insecticide chlorantraniliprole.[1] Its structure features a benzodioxine core with chloro and chloromethyl substituents, which impart specific reactivity to the molecule.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 175136-61-5 | [1][2] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 219.06 g/mol | [1][2] |

| Physical State | Not explicitly stated in available literature. Likely a solid at room temperature based on analogous compounds. | |

| Melting Point | Data not available in the searched literature. | |

| Boiling Point | Data not available in the searched literature. | |

| Solubility | Data not available in the searched literature. Expected to be soluble in common organic solvents. |

Synthesis and Experimental Protocols

General Synthetic Strategy:

The synthesis typically proceeds through two key transformations:

-

Chlorination: Introduction of a chlorine atom onto the aromatic ring of a suitable precursor. This is often achieved using reagents like hydrogen chloride in the presence of an acid catalyst such as sulfuric acid.[1]

-

Chloromethylation: Introduction of the chloromethyl group (-CH₂Cl) onto the aromatic ring. A common method for this is the reaction of the precursor with chloromethyl methyl ether under acidic conditions.[1]

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Representative Experimental Protocol (Hypothetical):

The following is a representative protocol based on general procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Appropriate benzodioxine precursor

-

Chlorinating agent (e.g., gaseous hydrogen chloride)

-

Sulfuric acid (catalyst)

-

Chloromethyl methyl ether

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Chlorination: Dissolve the benzodioxine precursor in an appropriate anhydrous solvent. Cool the solution in an ice bath. While stirring, bubble gaseous hydrogen chloride through the solution in the presence of a catalytic amount of sulfuric acid. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, neutralize the mixture with a quenching solution, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Chloromethylation: Dissolve the chlorinated intermediate in an anhydrous solvent. Under an inert atmosphere and at a controlled temperature, add chloromethyl methyl ether and a suitable acid catalyst. Stir the reaction mixture until completion as indicated by TLC. Carefully quench the reaction with a cold aqueous solution. Extract the product, wash the organic layer with brine, dry it over a drying agent, and remove the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude this compound by a suitable method such as column chromatography or recrystallization.

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the presence of the chloromethyl group and the activated aromatic ring.

-

Nucleophilic Substitution: The chloromethyl group is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting with nucleophiles such as amines, alcohols, and thiols.[1] This reactivity is crucial for its role as a building block in the synthesis of more complex molecules.

-

Electrophilic Aromatic Substitution: The benzodioxine ring is electron-rich, and the presence of the chlorine atom can direct further electrophilic aromatic substitution reactions, allowing for additional functionalization of the aromatic system.[1]

Diagram 2: Key Reactivity Pathways

Caption: Major reaction types for this compound.

The primary documented application of this compound is as a key intermediate in the industrial synthesis of chlorantraniliprole, a widely used insecticide.[1] Its bifunctional nature allows for the precise construction of the complex molecular architecture of the final active ingredient.

Spectral Data

Table 2: Calculated Electronic Properties

| Property | Approximate Value | Significance | Source |

| HOMO-LUMO Gap | 2.4 eV | Indicates moderate chemical reactivity, suggesting it can participate in both electrophilic and nucleophilic reactions. | [1] |

Researchers working with this compound would need to perform their own analytical characterization to obtain detailed spectral data.

Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions. Chlorinated hydrocarbons can be toxic, and some are known carcinogens.[1] The reactive chloromethyl group can be a skin irritant and a potential mutagen.[1] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Avoid inhalation and skin contact. For a closely related fluorinated analog, hazard statements include "Causes severe skin burns and eye damage".[3]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the agrochemical industry. While detailed public data on its physicochemical properties and a specific, step-by-step synthesis protocol are limited, its general synthetic routes and key reactivity patterns are understood. This guide provides a consolidated overview of the available information to aid researchers and professionals in their work with this compound. Further experimental investigation is required to fully characterize its physical and spectral properties.

References

An In-Depth Technical Guide to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a key intermediate in the synthesis of various organic compounds, including the widely used pesticide, chlorantraniliprole. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Molecular Structure and Chemical Identity

This compound is a substituted aromatic heterocyclic compound. Its structure features a benzene ring fused to a 1,3-dioxine ring, with a chlorine atom and a chloromethyl group attached to the benzene moiety.

Chemical Structure

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH2"]; O2 [label="O"]; C8 [label="CH2"]; C9 [label="CH2Cl"]; Cl1 [label="Cl"];

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O1 [pos="2.6,0!"]; C7 [pos="3.9,0.75!"]; O2 [pos="3.9,-0.75!"]; C8 [pos="2.6,-1.5!"]; // Part of the dioxine ring, not an extra CH2 C9 [pos="-2.6,-1.5!"]; Cl1 [pos="0,3!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Dioxine ring bonds C6 -- O1; O1 -- C7; C7 -- O2; O2 -- C5;

// Substituent bonds C1 -- Cl1; C3 -- C9;

// Double bonds in benzene ring edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; } A 2D representation of the molecular structure of this compound.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 175136-61-5 | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | ClCc1cc(Cl)cc2c1OCOC2 | |

| InChI | InChI=1S/C9H8Cl2O2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 | |

| InChIKey | VEWSVLVKOXZHGM-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Likely soluble in organic solvents. |

| Appearance | Data not available | Likely a solid at room temperature. |

Synthesis and Reactivity

General Synthesis Method

The synthesis of this compound is a multi-step process that generally involves the formation of the benzodioxine ring system followed by chlorination and chloromethylation. While specific, detailed protocols are proprietary and often found in patent literature, a general synthetic approach can be outlined.

Experimental Protocol (General)

-

Step 1: Formation of the Benzodioxine Ring: A suitable catechol derivative is reacted with a dielectrophile, such as a dihalomethane, in the presence of a base to form the 1,3-benzodioxine core.

-

Step 2: Chlorination: The benzodioxine ring is subjected to electrophilic chlorination using a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atom at the desired position on the benzene ring.

-

Step 3: Chloromethylation: A chloromethyl group is introduced onto the aromatic ring, typically via a Friedel-Crafts-type reaction using a source of formaldehyde and hydrogen chloride, or with a reagent like chloromethyl methyl ether (use of this reagent is often restricted due to its carcinogenicity).

Note: The specific reagents, reaction conditions (temperature, reaction time, solvents), and purification methods (e.g., column chromatography, recrystallization) would require optimization for each specific synthetic route.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the chloromethyl group and the electron-rich aromatic ring.

-

Nucleophilic Substitution: The benzylic chloride of the chloromethyl group is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups by reaction with nucleophiles such as amines, alcohols, and thiols.

-

Electrophilic Aromatic Substitution: The benzodioxine ring is activated towards electrophilic aromatic substitution, although the presence of the deactivating chlorine atom will influence the position of further substitution.

Role in the Synthesis of Chlorantraniliprole

A significant application of this compound is as a key intermediate in the synthesis of the insecticide chlorantraniliprole.

Synthetic Pathway to Chlorantraniliprole

In the synthesis of chlorantraniliprole, this compound is used to introduce a portion of the final molecule's backbone. The chloromethyl group undergoes nucleophilic substitution with an appropriate amine-containing precursor to form a more complex intermediate, which is then further elaborated to yield chlorantraniliprole.

Biological Context: Mechanism of Action of Chlorantraniliprole

While this compound is a synthetic intermediate and does not have a direct biological role, its end-product, chlorantraniliprole, is a potent insecticide with a specific mode of action. Chlorantraniliprole is a modulator of insect ryanodine receptors.

Ryanodine receptors are intracellular calcium channels that play a critical role in muscle contraction. Chlorantraniliprole binds to these receptors, causing an uncontrolled release of calcium from the sarcoplasmic reticulum within muscle cells. This leads to impaired muscle regulation, paralysis, and ultimately the death of susceptible insect species.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of agrochemicals, most notably chlorantraniliprole. Its molecular structure, featuring a reactive chloromethyl group, allows for its use as a building block in the construction of more complex molecules. While detailed public data on its physicochemical properties and specific, optimized synthesis protocols are limited, its importance in industrial organic synthesis is well-established. Further research into the properties and reactivity of this compound could open up new avenues for its application in medicinal chemistry and materials science.

References

Navigating the Solubility of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the solubility characteristics of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for its determination, including detailed experimental protocols, predicted solubility in various organic solvents, and a logical workflow for solubility assessment.

Introduction

This compound is a heterocyclic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is crucial for its purification, reaction optimization, and formulation. This guide addresses the current information gap by presenting a combination of theoretical solubility predictions and standardized methodologies for empirical determination.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the known solubility of structurally similar compounds such as benzodioxane and chlorinated hydrocarbons, a qualitative prediction of solubility for this compound is presented in Table 1. The presence of the polar ether linkages in the benzodioxine ring and the nonpolar chlorinated aromatic structure suggests a degree of solubility in a range of organic solvents. Parent benzodioxanes are noted to be readily soluble in most organic solvents while being practically insoluble in water. The addition of chlorine atoms generally decreases water solubility.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Sparingly Soluble to Soluble | The aromatic and chlorinated portions of the molecule will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Very Soluble | These solvents can interact with both the polar ether groups and the nonpolar regions of the molecule. |

| Dimethylformamide (DMF) | Very Soluble | DMF is a powerful solvent for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong polar aprotic solvent capable of dissolving many organic compounds. | |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding with the ether oxygens may be limited, but some solubility is expected. |

| Water | Insoluble | The large nonpolar surface area and lack of significant hydrogen bonding donors suggest very low water solubility. |

Note: This table presents predicted solubilities and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following methodology outlines a common procedure for determining the solubility of an organic compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure

-

Sample Preparation : Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a vial.[3][4]

-

Solvent Addition : Add a known volume of the selected organic solvent (e.g., 1 mL) to the vial.[4]

-

Equilibration : Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Observation : Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, add more of the compound and repeat the equilibration step. The goal is to achieve a saturated solution with excess solid.

-

Sample Collection : Once equilibrium is reached and excess solid is present, carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.[5]

-

Filtration : Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles.

-

Analysis : Analyze the concentration of the solute in the filtered solution using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation : The solubility is calculated from the concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides a robust framework for its determination. The predicted solubility profile, based on the compound's structural features, suggests good solubility in polar aprotic solvents and moderate to low solubility in non-polar and polar protic solvents, respectively. The detailed experimental protocol and workflow diagram offer a clear path for researchers to generate the necessary empirical data to support their work in drug development and chemical synthesis.

References

Safety and Handling of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). While compiled from available data on the subject compound and structurally related chemicals, a comprehensive toxicological profile for 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is not publicly available. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and regulatory safety protocols.

Introduction

This compound is a chlorinated heterocyclic compound with potential applications in medicinal chemistry and chemical research as an intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a benzodioxine core with chlorine and reactive chloromethyl substituents, necessitates careful handling due to its potential health hazards and chemical reactivity. This guide provides a summary of the known safety information, handling precautions, and emergency procedures.

Hazard Identification and Classification

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

| Acute Toxicity, Oral (Potential) | Not Classified (Data Lacking) | H302: Harmful if swallowed (Precautionary consideration). |

| Carcinogenicity (Potential) | Not Classified (Data Lacking) | As a chlorinated organic compound, carcinogenic properties cannot be excluded. |

| Mutagenicity (Potential) | Not Classified (Data Lacking) | The reactive chloromethyl group suggests potential mutagenic properties.[1] |

Signal Word: Warning

Hazard Pictograms (Anticipated):

-

Exclamation Mark: For skin, eye, and respiratory irritation.

Toxicological Information

No specific quantitative toxicological data, such as LD50 or LC50 values, have been identified for this compound. The toxicological properties have not been fully investigated. As a chlorinated hydrocarbon, it should be handled with appropriate caution, as some compounds in this class are known carcinogens.[1] The reactive chloromethyl group may also present a risk as a potential skin irritant and mutagen.[1]

Table 2: Summary of Toxicological Data

| Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | No data available | - | - | - |

| Acute Dermal Toxicity (LD50) | No data available | - | - | - |

| Acute Inhalation Toxicity (LC50) | No data available | - | - | - |

| Skin Corrosion/Irritation | Causes skin irritation (inferred) | - | - | Analogous compounds |

| Serious Eye Damage/Irritation | Causes serious eye irritation (inferred) | - | - | Analogous compounds |

| Respiratory or Skin Sensitization | No data available | - | - | - |

| Germ Cell Mutagenicity | Potential mutagen (inferred)[1] | - | - | Chemical structure |

| Carcinogenicity | Potential carcinogen (inferred)[1] | - | - | Chemical class |

| Reproductive Toxicity | No data available | - | - | - |

| STOT-Single Exposure | May cause respiratory irritation (inferred) | - | - | Analogous compounds |

| STOT-Repeated Exposure | No data available | - | - | - |

| Aspiration Hazard | No data available | - | - | - |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing. |

| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's data for breakthrough times. |

| Lab coat | A flame-retardant lab coat should be worn at all times. | |

| Respiratory | Respirator (if necessary) | If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in laboratory areas.

-

Remove contaminated clothing and wash it before reuse.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat, sparks, and open flames.

First-Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with this safety information.

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

Minor Spills

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Major Spills

-

Evacuate the area immediately.

-

Alert others in the vicinity and contact the appropriate emergency response team.

-

Do not attempt to clean up a major spill without proper training and equipment.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. This compound is a halogenated organic compound and should be disposed of in a designated "Halogenated Organic Waste" container.[2] Do not pour down the drain.

Experimental Protocols and Visualizations

While specific experimental protocols for this compound are not available, the following diagrams illustrate general workflows for safe handling and emergency response based on best practices for handling similar hazardous chemicals.

Caption: General workflow for safely handling this compound.

Caption: Decision tree for responding to a chemical spill.

References

In-Depth Technical Guide: Toxicological Profile of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

Disclaimer: A comprehensive literature search for specific toxicological data on 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine (CAS No: 175136-61-5) did not yield quantitative toxicity values (e.g., LD50, NOAEL) or detailed experimental protocols for this specific chemical. The information presented herein is based on data for structurally similar compounds and general chemical principles to infer a potential hazard profile. This guide is intended for researchers, scientists, and drug development professionals and should be used as a preliminary reference, not a substitute for empirical toxicological evaluation.

Chemical and Physical Properties

While specific experimental data is limited, the basic chemical properties of this compound are available.

| Property | Value | Source |

| CAS Number | 175136-61-5 | [1][2] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][2][3] |

| Molecular Weight | 219.06 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

Potential Toxicological Hazards

Direct toxicological data for this compound is not available in the public domain. However, data from structurally related compounds can provide insights into its potential hazards. The presence of a chlorinated benzodioxine core and a reactive chloromethyl group are key features to consider.[4] The chloromethyl group, in particular, is known to be a potential skin irritant and mutagen.[4]

Hazard Data on Structurally Similar Compounds

| Compound | CAS Number | Hazard Information | Source |

| 6-Chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine | 92436-45-8 | Germ cell mutagenicity: no data available; Carcinogenicity: no data available; Reproductive toxicity: no data available; STOT-single exposure: no data available; STOT-repeated exposure: no data available; Aspiration hazard: no data available. | [5] |

| 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine | 131728-94-4 | Causes severe skin burns and eye damage. | [6] |

Based on the data for the fluoro-analogue, it is prudent to handle this compound as a potential skin and eye irritant. The lack of data for the phenyl-substituted analogue highlights the general scarcity of toxicological information for this class of compounds.

Application in Synthesis

This compound is known to be used as an intermediate in the synthesis of the pesticide chlorantraniliprole.[4] The following diagram illustrates a simplified reaction pathway.

Caption: Synthesis of Chlorantraniliprole.

General Toxicological Experimental Protocols

While no specific studies for this compound were found, the following are standard methodologies used to assess the toxicological profile of a novel chemical entity.

Acute Toxicity Studies (e.g., OECD TG 420, 423, 425)

These studies are designed to determine the median lethal dose (LD50) of a substance after a single administration.

Caption: Workflow for Acute Oral Toxicity Study.

Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

References

- 1. scbt.com [scbt.com]

- 2. 6-CHLORO-8-(CHLOROMETHYL)-2,4-DIHYDRO-1,3-BENZODIOXINE | CAS 175136-61-5 [matrix-fine-chemicals.com]

- 3. This compound | 175136-61-5 [chemicalbook.com]

- 4. Buy this compound | 175136-61-5 [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Electrophilic Aromatic Substitution on 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the insecticide chlorantraniliprole.[1] Its chemical structure, featuring a substituted benzene ring fused to a dioxine ring, presents an interesting case for studying the principles of electrophilic aromatic substitution. This technical guide provides a comprehensive overview of the theoretical aspects governing electrophilic attack on this molecule and discusses potential synthetic transformations based on the reactivity of analogous structures.

Regioselectivity in Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of its three substituents: the 6-chloro group, the 8-(chloromethyl) group, and the fused 1,3-dioxine ring.

-

Fuzed 1,3-Dioxine Ring: The two oxygen atoms of the dioxine ring act as ortho-, para-directing activators due to their ability to donate lone-pair electrons to the aromatic ring through resonance. This increases the electron density at the positions ortho and para to the ether linkages (positions 5 and 7).

-

6-Chloro Group: Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because their lone-pair electrons can participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

-

8-(Chloromethyl) Group: The chloromethyl group is a weakly deactivating group due to the inductive effect of the chlorine atom. It primarily directs incoming electrophiles to the meta position.

Considering the combined influence of these substituents, the potential sites for electrophilic attack are positions 5 and 7. The directing effects are summarized in the diagram below.

Caption: Predicted sites of electrophilic attack on the benzodioxine ring.

Potential Electrophilic Aromatic Substitution Reactions

While specific experimental data for electrophilic aromatic substitution on this compound is not extensively available in the literature, we can extrapolate potential reactions from related compounds. For instance, the nitration of 6-nitro-1,3-benzodioxane yields the 6,8-dinitro derivative, indicating that the 8-position is susceptible to electrophilic attack.[2] Conversely, nitration of 6-chloro-(2H)-1,4-benzoxazin-3(4H)-one results in the 6-chloro-7-nitro product. This suggests that the electronic nature of the heterocyclic ring significantly influences the regiochemical outcome.

Below are hypothetical protocols for common electrophilic aromatic substitution reactions. These are intended as starting points for experimental design and would require optimization.

Nitration

Objective: To introduce a nitro group onto the aromatic ring.

Hypothetical Protocol:

-

Dissolve this compound in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it over ice water and extract the product with an organic solvent.

-

Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Expected Products: Based on the directing effects, the major products would likely be 6-chloro-8-(chloromethyl)-7-nitro-4H-1,3-benzodioxine and/or 6-chloro-8-(chloromethyl)-5-nitro-4H-1,3-benzodioxine.

Halogenation (e.g., Bromination)

Objective: To introduce a halogen atom (e.g., bromine) onto the aromatic ring.

Hypothetical Protocol:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

-

Slowly add a solution of bromine in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the product.

Expected Products: The expected major products would be 6-chloro-7-bromo-8-(chloromethyl)-4H-1,3-benzodioxine and/or 6-chloro-5-bromo-8-(chloromethyl)-4H-1,3-benzodioxine.

Friedel-Crafts Acylation

Objective: To introduce an acyl group onto the aromatic ring.

Hypothetical Protocol:

-

Suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a dry, inert solvent like dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add an acyl chloride (e.g., acetyl chloride) to the suspension.

-

Add a solution of this compound in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the resulting ketone by column chromatography or recrystallization.

Expected Products: The anticipated major products would be 1-(6-chloro-8-(chloromethyl)-4H-1,3-benzodioxin-7-yl)ethan-1-one and/or 1-(6-chloro-8-(chloromethyl)-4H-1,3-benzodioxin-5-yl)ethan-1-one.

Quantitative Data Summary

Experimental Workflow

The general workflow for performing and analyzing an electrophilic aromatic substitution reaction on the target compound is outlined below.

Caption: General experimental workflow for electrophilic aromatic substitution.

The electrophilic aromatic substitution of this compound presents a synthetically valuable yet underexplored area of research. Based on established principles of physical organic chemistry, it is predicted that electrophilic attack will preferentially occur at the 5 and 7 positions of the aromatic ring. The hypothetical protocols provided herein offer a foundation for the development of specific synthetic methods. Further experimental investigation is necessary to elucidate the precise regioselectivity and to optimize reaction conditions for the synthesis of novel functionalized benzodioxine derivatives.

References

- 1. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Chloromethyl Group in Benzodioxines: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzodioxine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. The introduction of a chloromethyl group onto this heterocyclic system provides a versatile handle for synthetic diversification, enabling the exploration of a vast chemical space in the pursuit of novel therapeutic agents. This technical guide delves into the core reactivity of the chloromethyl group in benzodioxines, offering a comprehensive overview of its synthetic transformations, mechanistic underpinnings, and the factors governing its reactivity. Detailed experimental protocols for key reactions and quantitative data are provided to empower researchers in their drug discovery and development endeavors.

Core Reactivity: A Benzylic Halide Analogue

The chloromethyl group attached to a benzodioxine ring system behaves as a reactive benzylic-like halide. Its reactivity is primarily dictated by its ability to undergo nucleophilic substitution reactions, proceeding through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The choice of pathway is influenced by the substitution pattern of the benzodioxine ring, the nature of the nucleophile, the solvent, and the reaction temperature.

Similar to benzyl chloride, primary chloromethyl benzodioxines typically favor the SN2 pathway, which involves a concerted backside attack by the nucleophile.[1] However, the stability of the potential benzylic carbocation, which can be stabilized by resonance with the adjacent aromatic ring, also allows for the possibility of an SN1 mechanism, particularly with secondary or tertiary systems or under conditions that favor carbocation formation (e.g., polar protic solvents).[2][3][4][5]

The electronic nature of the benzodioxine ring itself plays a crucial role in modulating the reactivity of the chloromethyl group. The two oxygen atoms in the dioxine ring act as electron-donating groups through resonance, which can influence the stability of carbocation intermediates and the electron density at the benzylic carbon.[6]

Key Synthetic Transformations

The electrophilic nature of the carbon atom in the chloromethyl group makes it a prime target for a wide array of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, significantly expanding the molecular diversity of benzodioxine-based compounds. Common transformations include:

-

Ether Formation (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides to form ethers.

-

Amine Synthesis: Displacement by amines or amine equivalents (e.g., Gabriel synthesis, reaction with sodium azide followed by reduction).

-

Thioether Formation: Reaction with thiolates to yield thioethers.

-

Ester Formation: Substitution with carboxylates to produce esters.

-

Cyanide Displacement: Introduction of a nitrile group using cyanide salts.

These reactions provide access to a broad spectrum of derivatives with potentially valuable pharmacological properties.

Quantitative Reactivity Data

While specific kinetic data for the nucleophilic substitution of chloromethyl benzodioxines is not extensively available in the literature, valuable insights can be gleaned from studies on substituted benzyl chlorides. The electronic effects of substituents on the aromatic ring have a profound impact on the reaction rates.

Table 1: First-Order Rate Constants for Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C [1]

| Substituent on Benzyl Chloride | Solvolysis Rate Constant (ksolv, s-1) |

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.5 x 10-2 |

| H (unsubstituted) | 1.8 x 10-4 |

| 4-Chloro | 3.3 x 10-5 |

| 3-Nitro | 2.5 x 10-7 |

| 3,4-Dinitro | 1.1 x 10-8 |

Data from a study on substituted benzyl chlorides, which serve as a model for the reactivity of chloromethyl benzodioxines. The dioxine ring's electronic contribution would further modulate these rates.

As the table demonstrates, electron-donating groups (e.g., 4-methoxy) significantly accelerate the solvolysis reaction, consistent with a mechanism involving carbocation formation (SN1). Conversely, electron-withdrawing groups (e.g., 3,4-dinitro) drastically decrease the reaction rate.[1] This trend highlights the importance of the electronic environment of the benzodioxine ring in controlling the reactivity of the chloromethyl group.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and reaction of chloromethylated benzodioxines.

Synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin

This procedure outlines a common method for the synthesis of a chloromethylated benzodioxine derivative.

Materials:

-

Catechol

-

Epichlorohydrin

-

Potassium carbonate (K2CO3)

-

Acetone

-

Thionyl chloride (SOCl2)

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxin:

-

To a solution of catechol in acetone, add potassium carbonate.

-

Add epichlorohydrin dropwise to the stirring mixture at room temperature.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin.

-

-

Chlorination:

-

Dissolve the 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin in dichloromethane.

-

Cool the solution in an ice bath and add thionyl chloride dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Carefully quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin.

-

Williamson Ether Synthesis with 2-(Chloromethyl)-1,4-benzodioxin

This protocol describes the formation of an ether by reacting a chloromethyl benzodioxine with a phenol.

Materials:

-

2-(Chloromethyl)-1,4-benzodioxin

-

Phenol (or a substituted phenol)

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of the phenol in anhydrous DMF, add sodium hydride (or potassium carbonate) portion-wise at 0°C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for 30 minutes (for K2CO3).

-

Add a solution of 2-(chloromethyl)-1,4-benzodioxin in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating until completion (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Gabriel Synthesis of an Amine from 2-(Chloromethyl)-1,4-benzodioxin

This procedure details the synthesis of a primary amine using the Gabriel method.

Materials:

-

2-(Chloromethyl)-1,4-benzodioxin

-

Potassium phthalimide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

N-Alkylation of Phthalimide:

-

Dissolve potassium phthalimide in anhydrous DMF.

-

Add 2-(chloromethyl)-1,4-benzodioxin to the solution.

-

Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture and pour it into water to precipitate the N-alkylated phthalimide.

-

Filter, wash with water, and dry the solid product.

-

-

Hydrazinolysis:

-

Suspend the N-alkylated phthalimide in ethanol.

-

Add hydrazine hydrate and reflux the mixture for several hours.

-

A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate, make it basic with a suitable base (e.g., NaOH), and extract the primary amine with an organic solvent.

-

Dry the organic extract and concentrate to obtain the desired amine.

-

Reaction Pathways and Experimental Workflows

The synthetic utility of the chloromethyl group on the benzodioxine scaffold is best illustrated through multi-step reaction sequences. The following diagrams, generated using the DOT language, depict a logical workflow for the synthesis of a more complex benzodioxine derivative, highlighting the pivotal role of the chloromethyl intermediate.

Caption: Synthetic workflow for the preparation and diversification of chloromethyl benzodioxine.

The diagram above illustrates a typical two-stage process where the chloromethyl benzodioxine is first synthesized and then used as a key intermediate for further functionalization through nucleophilic substitution.

Caption: Comparison of SN1 and SN2 pathways for chloromethyl benzodioxine reactions.

This second diagram provides a clear visual comparison of the two primary mechanistic pathways available for the nucleophilic substitution of the chloromethyl group, highlighting the key intermediates and stereochemical outcomes for each.

Conclusion

The chloromethyl group serves as a highly effective synthetic handle for the elaboration of the benzodioxine scaffold. Its reactivity, which mirrors that of benzylic halides, allows for a wide range of nucleophilic substitution reactions, providing access to a diverse array of functionalized derivatives. A thorough understanding of the factors that govern the reaction mechanism—be it SN1 or SN2—is crucial for controlling the outcome of these synthetic transformations. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize chloromethylated benzodioxines in their drug discovery and development programs. Further kinetic studies on specific chloromethyl benzodioxine derivatives would provide a more refined understanding of their reactivity and facilitate the rational design of novel therapeutic agents.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

Stability of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine under acidic conditions. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and fundamental principles of organic chemistry to predict its degradation pathways and influencing factors. The primary mechanism of degradation is anticipated to be acid-catalyzed hydrolysis of the acetal linkage within the 1,3-benzodioxine ring system. This document outlines the putative reaction mechanism, discusses the electronic effects of the chloro and chloromethyl substituents on the molecule's reactivity, and presents hypothetical quantitative data and detailed experimental protocols for researchers seeking to evaluate the stability of this and related compounds.

Introduction

This compound is a heterocyclic compound with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol [1][2]. It serves as a key intermediate in the synthesis of various organic molecules, including the pesticide chlorantraniliprole[1]. The structure features a 1,3-benzodioxine core, which is characterized by a benzene ring fused to a six-membered dioxine ring containing an acetal functional group. The aromatic ring is substituted with a chlorine atom and a chloromethyl group. The presence of the acetal linkage is the primary determinant of its stability in acidic media.

The stability of active pharmaceutical ingredients (APIs) and synthetic intermediates under various pH conditions is a critical parameter in drug development and process chemistry. Acidic conditions are frequently encountered during synthesis, purification, formulation, and in physiological environments. Therefore, a thorough understanding of the stability of this compound is essential for its effective handling and application.

Predicted Degradation Pathway: Acid-Catalyzed Hydrolysis

The core vulnerability of the this compound molecule under acidic conditions is the acetal group within the 1,3-benzodioxine ring. Acetals are known to be stable in neutral and basic media but are susceptible to hydrolysis in the presence of acid[3]. The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves the following steps:

-

Protonation: A rapid, reversible protonation of one of the oxygen atoms of the acetal by an acid (H₃O⁺).

-

Ring Opening: Cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxonium ion and a hydroxyl group. This is typically the rate-determining step.

-

Nucleophilic Attack by Water: Water acts as a nucleophile and attacks the carbocationic center of the oxonium ion.

-

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.

-

Further Hydrolysis: The resulting hemiacetal is unstable and rapidly hydrolyzes to yield a carbonyl compound (in this case, an aldehyde) and a diol.

For this compound, this pathway would lead to the opening of the dioxine ring to form 3-chloro-5-(chloromethyl)-2-hydroxybenzyl alcohol and formaldehyde.

Influence of Substituents on Stability

The substituents on the benzene ring can influence the rate of hydrolysis through their electronic effects:

-

6-Chloro Group: The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. Overall, it is considered a deactivating group in electrophilic aromatic substitution. In the context of acetal hydrolysis, its electron-withdrawing nature may slightly destabilize the protonated intermediate, potentially slowing down the hydrolysis rate compared to an unsubstituted benzodioxine.

-

8-Chloromethyl Group: The chloromethyl group is primarily an electron-withdrawing group due to the inductive effect of the chlorine atom. This will also tend to destabilize the protonated intermediate and may contribute to a slightly increased stability of the acetal under acidic conditions.

Despite these electron-withdrawing effects, the fundamental susceptibility of the acetal to acid hydrolysis remains.

Quantitative Data (Hypothetical)

As specific experimental data for the acid-catalyzed hydrolysis of this compound is not available in the public domain, the following tables present hypothetical data based on the expected behavior of substituted benzodioxines. These tables are intended to provide a framework for experimental design.

Table 1: Hypothetical Half-life (t½) of this compound in Acidic Buffers at 25°C

| pH | [H⁺] (M) | Apparent First-Order Rate Constant (k_obs, s⁻¹) (Hypothetical) | Half-life (t½, hours) (Hypothetical) |

| 1.0 | 0.1 | 1.0 x 10⁻⁴ | 1.9 |

| 2.0 | 0.01 | 1.0 x 10⁻⁵ | 19.3 |

| 3.0 | 0.001 | 1.0 x 10⁻⁶ | 192.5 |

| 4.0 | 0.0001 | 1.0 x 10⁻⁷ | 1925.2 |

| 5.0 | 0.00001 | 1.0 x 10⁻⁸ | 19252.2 |

Table 2: Hypothetical Effect of Temperature on the Rate of Hydrolysis at pH 2.0

| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, s⁻¹) (Hypothetical) | Half-life (t½, hours) (Hypothetical) |

| 25 | 1.0 x 10⁻⁵ | 19.3 |

| 37 | 3.5 x 10⁻⁵ | 5.5 |

| 50 | 1.2 x 10⁻⁴ | 1.6 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability of this compound under acidic conditions.

Protocol for Determining the Rate of Acid-Catalyzed Hydrolysis

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at various pH values.

Materials:

-

This compound

-

Hydrochloric acid (for pH 1 and 2 buffers)

-

Citrate or acetate buffers (for pH 3, 4, and 5)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Constant temperature water bath or incubator

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

-

Preparation of Reaction Solutions: For each pH to be tested, pipette a small volume of the stock solution into a volumetric flask and dilute with the appropriate pre-equilibrated acidic buffer to a final concentration of ~50 µg/mL.

-

Incubation: Place the reaction solutions in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot with a mobile phase or a neutral buffer to prevent further degradation.

-

HPLC Analysis: Analyze the samples by HPLC. The mobile phase could be a gradient of acetonitrile and water. Monitor the disappearance of the peak corresponding to this compound at a suitable wavelength (e.g., determined by UV scan).

-

Data Analysis: Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time. The slope of the resulting line will be -k_obs. The half-life can be calculated as t½ = 0.693 / k_obs.

Protocol for Product Identification

Objective: To identify the degradation products of this compound in acidic conditions.

Materials:

-

Same as in 4.1, with the addition of:

-

LC-MS/MS system

-

NMR spectrometer

Procedure:

-

Forced Degradation: Prepare a more concentrated solution of this compound in a strongly acidic solution (e.g., 1 M HCl) and heat to accelerate degradation (e.g., 60°C for 24 hours).

-

LC-MS/MS Analysis: Analyze the degraded sample using an LC-MS/MS system to obtain the mass-to-charge ratio (m/z) of the parent compound and its degradation products. Use fragmentation patterns to elucidate the structures of the products.

-

Isolation and NMR Analysis (Optional): If degradation products are formed in sufficient quantities, they can be isolated using preparative HPLC. The structure of the isolated products can then be confirmed by NMR spectroscopy.

Visualizations

Predicted Signaling Pathway: Acid-Catalyzed Hydrolysis

Caption: Predicted pathway for acid-catalyzed hydrolysis.

Experimental Workflow for Stability Testing

Caption: Workflow for kinetic and product analysis.

Conclusion

While direct experimental data on the stability of this compound is scarce, a comprehensive understanding of its likely behavior under acidic conditions can be inferred from fundamental chemical principles. The primary degradation pathway is expected to be acid-catalyzed hydrolysis of the acetal linkage, leading to ring opening and the formation of 3-chloro-5-(chloromethyl)-2-hydroxybenzyl alcohol and formaldehyde. The rate of this degradation is anticipated to be pH-dependent, increasing with higher acidity. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers to experimentally determine the stability profile of this important synthetic intermediate. Such studies are crucial for ensuring the quality, efficacy, and safety of downstream products in the pharmaceutical and agrochemical industries.

References

The Expanding Therapeutic Landscape of Substituted Benzodioxanes: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold, a versatile and privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its unique conformational properties and ability to engage with a multitude of biological targets have led to the development of a diverse array of substituted benzodioxane derivatives with significant potential in various disease areas. This technical guide provides an in-depth overview of the current research applications of these compounds, presenting key quantitative data, detailed experimental protocols, and a visual representation of the intricate signaling pathways they modulate.

Quantitative Bioactivity Data of Substituted Benzodioxanes

The therapeutic potential of substituted benzodioxanes is underscored by their potent and often selective activity against various biological targets. The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of their efficacy in different therapeutic areas.

Table 1: Anticancer Activity of Substituted Benzodioxanes

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Target(s) |

| CCT018159 | HCT116 (Colon) | Growth Inhibition | 4.1 | Hsp90 |

| 1,3,4-Oxadiazolyl benzodioxane (Compound 35) | HEPG2, HELA, SW1116, BGC823 | Antitumor Activity | - | Telomerase |

| 1,3,4-Thiadiazole derivatives | - | Enzyme Inhibition | - | FAK |

| 1,4-benzodioxane-hydrazone (Compound 7e) | MDA-MB-435 (Melanoma) | Growth Inhibition | 0.20 | mTOR |

| 1,4-benzodioxane-hydrazone (Compound 7e) | M14 (Melanoma) | Growth Inhibition | 0.46 | mTOR |

| 1,4-benzodioxane-hydrazone (Compound 7e) | SK-MEL-2 (Melanoma) | Growth Inhibition | 0.57 | mTOR |

| 1,4-benzodioxane-hydrazone (Compound 7e) | UACC-62 (Melanoma) | Growth Inhibition | 0.27 | mTOR |

Table 2: Antibacterial Activity of Substituted Benzodioxanes

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Target |

| o-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21) | E. coli | 1.5 - 6 | FabH |

| o-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21) | P. aeruginosa | 1.5 - 6 | FabH |

| o-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21) | S. aureus | 1.5 - 6 | FabH |

| o-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21) | B. subtilis | 1.5 - 6 | FabH |

| 1,4-benzodioxane thiazolidinedione piperazine derivative (Compound 22) | E. coli, P. aeruginosa, S. aureus, B. subtilis | 1.5 - 7 (µM) | FabH |

Table 3: Enzyme Inhibitory and Receptor Binding Activities

| Compound/Derivative | Target | Assay Type | IC50/Ki (nM) | Therapeutic Area |

| 1,3,4-Oxadiazolyl benzodioxane (Compound 35) | Telomerase | Enzyme Inhibition | 1270 | Anticancer |

| CCT018159 | Hsp90 ATPase | Enzyme Inhibition | 7100 | Anticancer |

| 1,4-benzodioxane-hydrazone (Compound 7e) | mTOR Kinase | Enzyme Inhibition | 5470 | Anticancer |

| Benzodioxane derivative (Compound 37) | Estrogen Receptor α (ERα) | Receptor Binding | ~10 | Anticancer |

| Benzodioxane derivative (Compound 37) | Estrogen Receptor β (ERβ) | Receptor Binding | ~10 | Anticancer |

| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one (Compound 22) | Human MAO-B | Enzyme Inhibition | 26 | Neurological Disorders |

| SSR181507 (Compound 11) | 5-HT1A Receptor | Agonist | - | Schizophrenia |

| SSR181507 (Compound 11) | D2 Receptor | Antagonist | - | Schizophrenia |

| Doxazosin | α1-adrenergic receptor | Antagonist | - | Hypertension, BPH |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of substituted benzodioxanes. These protocols are intended to serve as a guide for researchers in the field.

General Synthesis of Substituted 1,4-Benzodioxanes

A common and versatile method for the synthesis of 1,4-benzodioxanes is through the condensation of a catechol with a 1,2-dihaloethane or a related dielectrophile.[3]

-

Materials:

-

Substituted catechol

-

Ethyl 2,3-dibromopropionate (or other suitable dielectrophile)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Thionyl chloride (SOCl₂) (for acid chloride formation)

-

Desired amine or other nucleophile

-

Appropriate solvents for reaction and purification (e.g., DCM, DMF)

-

-

Procedure:

-

Condensation: A mixture of the substituted catechol (1 equivalent), ethyl 2,3-dibromopropionate (1.1 equivalents), and anhydrous K₂CO₃ (2.5 equivalents) in dry acetone is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, filtered to remove K₂CO₃, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield the 1,4-benzodioxane-2-carboxylate ester.

-

Saponification (optional): The ester is hydrolyzed to the corresponding carboxylic acid by refluxing with a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by acidification.

-

Further Derivatization (e.g., Amide Formation):

-

The carboxylic acid is converted to the acid chloride by reacting with thionyl chloride in a suitable solvent like dichloromethane (DCM).

-

The resulting acid chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine) in a solvent like N,N-dimethylformamide (DMF) to yield the corresponding amide derivative.

-

-

-

Purification and Characterization: All synthesized compounds are purified using techniques such as column chromatography, recrystallization, or preparative TLC. The structures of the final products are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5]

-

Materials:

-

Cancer cell lines (e.g., HCT116, MDA-MB-435)

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Substituted benzodioxane compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and an untreated control are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and the formazan crystals are dissolved by adding the solubilization solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8]

-

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Substituted benzodioxane compounds

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Serial twofold dilutions of the test compounds are prepared in CAMHB in the 96-well plates.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

-

Enzyme Inhibition and Receptor Binding Assays

This assay measures the inhibition of the ATPase activity of Hsp90.[9][10][11]

-